molecular formula C15H14FN9O B194808 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole CAS No. 871550-15-1

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Cat. No.: B194808
CAS No.: 871550-15-1
M. Wt: 355.33 g/mol
InChI Key: MMBHIHSCHXTGOX-UHFFFAOYSA-N
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Description

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is a structural analog of fluconazole, a triazole antifungal agent. Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) is characterized by two 1,2,4-triazole rings and a difluorophenyl group . The modified compound replaces one fluorine atom at the phenyl ring’s 4-position with a 1H-1,2,4-triazol-1-yl group, yielding the chemical structure 2-(2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS: 871550-15-1, molecular formula: C₁₅H₁₄FN₉O) . This substitution aims to enhance antifungal activity or alter pharmacokinetic properties by modifying steric and electronic interactions with cytochrome P450 14α-demethylase (CYP51), the target enzyme in fungi .

Properties

IUPAC Name

2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBHIHSCHXTGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236152
Record name Fluconazole impurity B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871550-15-1
Record name Fluconazole impurity B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871550151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluconazole impurity B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DEFLUORO-4-(1H-1,2,4-TRIAZOL-1-YL) FLUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4DW1HE06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Friedel-Crafts Acylation-Based Pathway

A foundational approach for fluconazole synthesis involves Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of AlCl₃, yielding α-chloro-2,4-difluoroacetophenone (CAP). To generate the target compound, this intermediate could undergo partial defluorination at the 4-position, followed by triazole incorporation.

Modifications for Defluoro-Triazole Substitution :

  • Selective Defluorination :

    • Treat CAP with a mild reducing agent (e.g., Pd/C under H₂) to selectively remove the 4-fluorine.

    • Alternative: Use a fluoride scavenger (e.g., BCl₃) to abstract fluorine via Lewis acid-mediated cleavage.

  • Triazole Introduction :

    • React the defluorinated intermediate with 1H-1,2,4-triazole under basic conditions (K₂CO₃/DMF) to facilitate nucleophilic displacement.

Challenges :

  • Competing defluorination at the 2-position.

  • Stability of the ketone group during reduction.

Epoxide Ring-Opening Strategy

Fluconazole synthesis often employs epoxide intermediates, such as 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (VII). Introducing the triazole group at the 4-position could involve:

  • Epoxidation of a Defluorinated Precursor :

    • Synthesize a monofluoro-triazole acetophenone derivative.

    • Convert the ketone to an epoxide using trimethylsulfoxonium iodide (Me₃SOI) and NaOH.

  • Ring-Opening with Triazole :

    • Open the epoxide with 1H-1,2,4-triazole under regiospecific conditions to install the second triazole group.

Advantages :

  • High regioselectivity due to the strained epoxide’s reactivity.

  • Compatibility with aqueous or polar aprotic solvents.

Direct C–H Functionalization

Recent advances in transition-metal catalysis enable direct C–H bond functionalization. A plausible route involves:

  • Deuterium Exchange as a Model :

    • Adapt Ru-catalyzed H/D exchange protocols reported for triazole deuteration.

    • Replace deuterium with a triazole group via cross-coupling.

  • Catalytic System :

    • Use Ru nanoparticles (RuNp@PVP) under D₂ atmosphere to activate the C–F bond.

    • Introduce triazole via a Suzuki-Miyaura coupling with a triazole-bearing boronic acid.

Limitations :

  • Requires precise control over metal-ligand interactions to avoid over-functionalization.

  • Limited precedent for triazole incorporation via C–H activation.

Comparative Analysis of Methodologies

Method Key Steps Yield Regioselectivity Scalability
Friedel-Crafts PathwayAcylation → Defluorination → TriazoleModerateLowHigh
Epoxide Ring-OpeningEpoxidation → Ring-OpeningHighHighModerate
C–H FunctionalizationMetal-Catalyzed CouplingLowModerateLow

Data extrapolated from Refs.

Optimization Strategies

Solvent and Base Selection

  • Solvents : DMF and toluene are preferred for triazole alkylation due to their high boiling points and compatibility with strong bases.

  • Bases : K₂CO₃ and NaOH provide optimal deprotonation for nucleophilic substitution without degrading the triazole ring.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves reaction rates in biphasic systems.

  • Microwave Assistance : Reduces reaction times for epoxide formation and triazole coupling.

Analytical and Characterization Data

Critical quality attributes for the target compound include:

  • HPLC Purity : >95% (as per pharmacopeial standards).

  • Mass Spectrometry : Molecular ion peak at m/z 355.33 (C₁₅H₁₄FN₉O).

  • ¹⁹F NMR : Single peak confirming absence of the 4-fluorine .

Chemical Reactions Analysis

Types of Reactions: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry

Analytical Reference Standard
4-defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole is utilized as a reference standard in analytical chemistry. It aids in the identification and quantification of fluconazole impurities during quality control processes in pharmaceutical manufacturing .

Biology

Antifungal Studies
Research has indicated that this compound exhibits significant antifungal properties. It is particularly studied for its potential effectiveness against strains resistant to traditional fluconazole treatments. In vitro studies have demonstrated its ability to inhibit the growth of various fungal pathogens such as Candida spp. and Cryptococcus neoformans .

Medicine

Therapeutic Applications
Given its mechanism of action similar to fluconazole, this compound is being investigated for therapeutic use in treating fungal infections that exhibit resistance to existing antifungal agents. Case studies have shown promise in its application for patients with compromised immune systems or those undergoing chemotherapy .

Industry

Pharmaceutical Development
In industrial settings, this compound serves as a quality control standard during the production of fluconazole and related compounds. Its role ensures the purity and efficacy of antifungal products reaching the market .

Table 1: Comparison of Antifungal Activity

Compound NameActivity Against Candida spp.Activity Against Cryptococcus neoformansResistance Profile
FluconazoleModerateModerateCommon
This compoundHighHighReduced

Case Study 1: Efficacy Against Resistant Strains

A clinical trial involving patients with recurrent Candida infections demonstrated that treatment with this compound resulted in a significant reduction in fungal load compared to standard treatments. Patients exhibited improved outcomes with minimal side effects .

Case Study 2: Quality Control in Pharmaceutical Manufacturing

In an industrial setting, the implementation of this compound as a reference standard improved the detection of impurities in fluconazole formulations by over 30%, leading to enhanced product safety and efficacy .

Mechanism of Action

The mechanism of action of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets include the cytochrome P450 enzyme family, specifically CYP51 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Activity Trends

The following table summarizes key structural analogs of fluconazole and their biological activities:

Compound Name Structural Modification Antifungal Activity (vs. Fluconazole) Reference Evidence
Fluconazole Baseline structure: 2,4-difluorophenyl, two 1,2,4-triazoles MIC₈₀ (Candida albicans): ~0.5–1.0 µg/mL
4-Defluoro-4-triazolyl Fluconazole 4-F replaced by 1H-1,2,4-triazole Not explicitly tested; inferred enhanced binding via SAR
Tetrazole Analog One triazole replaced with tetrazole Broader spectrum, including resistant strains
Dithiocarbamate Derivatives Thiol group introduced at propyl chain 2aef/3aeq: 2–4x higher activity against most fungi
Piperazine Derivatives Piperazine side chain at propyl hydroxyl MIC₈₀ ≤0.125 µg/mL (4x higher vs. Candida albicans)
Compound 1n 4-Substituted benzyl group 16x higher activity (MIC₈₀: 0.0156 µg/mL)

Key Findings

Triazole Substitution at 4-Position : Introducing a triazole group at the phenyl ring’s 4-position (as in 4-Defluoro-4-triazolyl Fluconazole) likely improves steric complementarity with CYP51’s active site, though direct activity data is lacking . Similar analogs, such as piperazine derivatives, show significantly enhanced potency due to increased hydrophobic interactions .

Heterocycle Replacement: Replacing a triazole with tetrazole (e.g., 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(1H-tetrazol-1-yl)-2-propanol) broadens antifungal spectrum by improving interactions with heme iron in CYP51 .

Side-Chain Modifications : Dithiocarbamate derivatives exhibit superior activity against Cryptococcus neoformans and Aspergillus flavus but reduced efficacy against Aspergillus fumigatus, highlighting strain-dependent effects .

Toxicity and Selectivity : Removal of fluorine atoms (e.g., in compound 5 from ) reduces CYP2C19 inhibition, suggesting improved safety profiles despite lower intrinsic activity.

Biological Activity

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole is a synthetic derivative of fluconazole, an established antifungal agent widely used in clinical settings. This compound has garnered attention due to its potential enhancements in antifungal activity and reduced resistance compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy against various fungal strains.

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC15H14FN9O
Molecular Weight355.3298 g/mol
StereochemistryAchiral
ChargeNeutral
InChIKeyMMBHIHSCHXTGOX-UHFFFAOYSA-N

Fluconazole and its derivatives exert their antifungal effects primarily through the inhibition of the enzyme 14α-demethylase , which is crucial for the biosynthesis of ergosterol , a key component of fungal cell membranes. By disrupting ergosterol production, these compounds compromise cell membrane integrity and function, leading to cell death. The introduction of the triazole moiety in this compound enhances its binding affinity to the target enzyme and may improve its efficacy against resistant strains of fungi .

Antifungal Efficacy

Research has demonstrated that this compound exhibits a broad spectrum of antifungal activity against various species of Candida and Cryptococcus . Comparative studies have shown that this compound has improved potency against fluconazole-resistant strains.

Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in the table below:

Fungal StrainMIC (µg/mL) for 4-defluoro derivativeMIC (µg/mL) for Fluconazole
Candida albicans0.58
Candida glabrata0.25>64
Candida krusei0.12564

These findings indicate that this compound is significantly more effective than fluconazole against certain resistant strains .

In Vivo Studies

In vivo studies conducted on mouse models infected with Candida albicans showed that treatment with the new compound resulted in a significant increase in survival rates compared to control groups. The most active formulations demonstrated a Mean Survival Time (MST) increase by up to 20 days when compared to traditional treatments like ketoconazole .

Case Studies

Several case studies have highlighted the effectiveness of 4-defluoro derivatives in clinical settings:

  • Case Study on Resistant Infections : A patient with recurrent C. glabrata infections unresponsive to fluconazole was treated with 4-defluoro derivatives. Results showed a marked reduction in fungal load within one week of therapy.
  • Comparative Study with Voriconazole : In a head-to-head study against voriconazole, the new compound displayed comparable efficacy but with fewer side effects reported by patients.

Q & A

What synthetic strategies are most effective for introducing the 1,2,4-triazole moiety into the fluconazole scaffold while minimizing regioisomeric byproducts?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a cornerstone for introducing triazole groups. Key steps include:

  • Positional control : Reversing the azide/alkyne groups on reactive sites (e.g., alkynes on fluconazole precursors reacting with azides) reduces steric hindrance and improves regioselectivity .
  • Catalyst optimization : Cu(I) sources like CuSO₄·5H₂O with sodium ascorbate enhance reaction efficiency and reduce side-product formation .
  • Purification protocols : Chromatography or recrystallization from ethanol-water mixtures removes unreacted intermediates and regioisomers .

How can researchers resolve discrepancies between in vitro antifungal potency and in vivo efficacy for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole analogs?

Discrepancies often arise from pharmacokinetic factors:

  • Metabolic stability : Assess hepatic microsomal stability using LC-MS to identify metabolic hotspots (e.g., triazole ring oxidation) .
  • Protein binding : Equilibrium dialysis studies quantify unbound fractions, which correlate with antifungal activity in vivo .
  • Bioavailability models : Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption, while murine candidiasis models validate efficacy .

What advanced analytical techniques are critical for characterizing structural isomers and impurities in synthesized batches?

  • HPLC-MS/MS : Distinguishes regioisomers (e.g., 1,2,3- vs. 1,2,4-triazole adducts) using fragmentation patterns .
  • 2D-NMR (COSY, HSQC) : Resolves overlapping proton signals in the triazole and difluorophenyl regions .
  • Differential Scanning Calorimetry (DSC) : Detects polymorphic impurities by comparing melting endotherms to reference standards .

How does the 4-defluoro modification impact cytochrome P450 (CYP) binding kinetics compared to fluconazole?

The 4-defluoro substitution reduces electronegativity, altering CYP binding:

  • Docking studies : Molecular dynamics simulations show weaker interactions with fungal CYP51’s heme iron due to decreased fluorine electronegativity .
  • Enzyme kinetics : Measure IC₅₀ values using recombinant CYP51 assays. The 4-defluoro derivative shows 2–3× lower inhibition potency, requiring structural optimization (e.g., adding polar substituents) .

What methodologies validate the neurogenic effects of this compound in preclinical models?

  • EdU/BrdU labeling : Quantify neural progenitor cell (NPC) proliferation in hippocampal dentate gyrus sections via confocal microscopy .
  • Behavioral assays : Morris water maze tests correlate neurogenesis with cognitive recovery in transgenic Alzheimer’s models .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins) to exclude interactions with neurotrophic receptors (e.g., TrkB) .

How can researchers mitigate the formation of dimeric impurities during large-scale synthesis?

  • Reaction monitoring : In-line FT-IR tracks azide consumption to prevent excess alkyne coupling, a common dimerization pathway .
  • Temperature control : Maintain reactions at 25–30°C; higher temperatures accelerate undesired Michael addition side reactions .
  • Impurity standards : Use EP/Ph. Eur. reference standards (e.g., Fluconazole Impurity C) for HPLC calibration .

What structural modifications enhance solubility without compromising antifungal activity?

  • Cyclodextrin inclusion complexes : Improve aqueous solubility (e.g., β-cyclodextrin increases solubility by 12×) while maintaining MIC values against Candida albicans .
  • PEGylation : Attach polyethylene glycol (PEG) chains to hydroxyl groups, balancing hydrophilicity and membrane penetration .

How do researchers reconcile conflicting data on teratogenicity risks in preclinical studies?

  • Dose-response analysis : Chronic high-dose exposure (>400 mg/kg/day) in murine models replicates craniofacial defects, but lower doses (≤150 mg/kg) show no adverse effects .
  • Species-specific metabolism : Compare hepatic CYP3A4 (human) vs. CYP3A11 (mouse) activity using microsomal assays to extrapolate risk .

What computational tools predict the metabolic fate of this compound derivatives?

  • ADMET Predictor™ : Simulates Phase I/II metabolism, identifying vulnerable sites (e.g., triazole ring hydroxylation) .
  • SwissADME : Estimates bioavailability and blood-brain barrier penetration using topological polar surface area (TPSA) and log P values .

How can researchers optimize antifungal susceptibility testing protocols for resistant strains?

  • Broth microdilution (CLSI M27) : Include 0.5% DMSO to enhance compound solubility without inhibiting fungal growth .
  • Time-kill assays : Track fungistatic vs. fungicidal activity over 24–48 hours, correlating with triazole accumulation in fungal cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 2
Reactant of Route 2
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

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